beta-Thionicotinamide adenine dinucleotide, oxidised form

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Beta-Thionicotinamide adenine dinucleotide, oxidised form, is a derivative of nicotinamide adenine dinucleotide. It plays a crucial role in various biochemical processes, particularly in redox reactions where it acts as an electron carrier. This compound is essential for cellular metabolism and energy production, making it a significant molecule in

生物活性

Beta-Thionicotinamide adenine dinucleotide (oxidised form), also known as Thio-NAD, is a derivative of nicotinamide adenine dinucleotide (NAD) that plays a significant role in various biological processes. As a coenzyme, it is involved in redox reactions, energy metabolism, and cellular signaling pathways. This article explores the biological activity of Thio-NAD, focusing on its biochemical roles, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

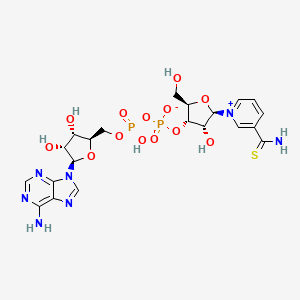

Thio-NAD is characterized by the presence of a sulfur atom in place of the nitrogen atom found in standard NAD. Its chemical formula is C21H27N7O14P2S. This structural modification influences its interaction with enzymes and its overall biological activity.

1. Redox Reactions

Thio-NAD functions primarily as a coenzyme in redox reactions, similar to NAD. It participates in electron transfer processes critical for cellular respiration and energy production. The oxidized form (Thio-NAD+) accepts electrons, while the reduced form (Thio-NADH) donates them, facilitating metabolic pathways such as glycolysis and the tricarboxylic acid cycle .

2. Antioxidant Activity

Thio-NAD plays a role in maintaining cellular redox balance by participating in antioxidant defenses. It helps regenerate other antioxidants, such as glutathione, thus protecting cells from oxidative stress . The ability to modulate oxidative stress is crucial in preventing cellular damage and maintaining homeostasis.

3. Cell Signaling

Recent studies indicate that Thio-NAD may influence various signaling pathways, particularly those related to metabolic stress responses. For instance, it has been implicated in the activation of sirtuins, which are NAD+-dependent deacetylases involved in regulating metabolism and aging .

1. Cancer Treatment

Thio-NAD has garnered attention for its potential use in cancer therapy. Research indicates that it can inhibit nicotinamide adenine dinucleotide kinase (NADK), an enzyme that regulates NAD levels and is often overexpressed in cancer cells . By inhibiting NADK, Thio-NAD may disrupt cancer cell metabolism and promote apoptosis.

2. Neuroprotection

Studies have shown that Thio-NAD can delay axonal degeneration following nerve injury by stimulating NAD biosynthetic pathways . This neuroprotective effect suggests potential applications in neurodegenerative diseases where maintaining neuronal health is crucial.

1. Inhibition of IMPDH

In a study examining the anticancer properties of Thio-NAD analogs, researchers found that these compounds effectively inhibited inosine monophosphate dehydrogenase (IMPDH), a critical enzyme in purine metabolism that is often targeted in cancer therapies . The inhibition occurred at low micromolar concentrations, demonstrating the compound's potency.

2. Metabolic Stress Response

A recent investigation into the SIRT1-AMPK pathway revealed that Thio-NAD enhances cellular resilience against metabolic stress by promoting the expression of FOXO3, which regulates antioxidant defenses and cellular repair mechanisms . This finding underscores the compound's role in metabolic health and disease prevention.

Research Findings Summary

The following table summarizes key findings related to the biological activity of Thio-NAD:

属性

IUPAC Name |

[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3S,4R,5R)-5-(3-carbamothioylpyridin-1-ium-1-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] phosphate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H27N7O13P2S/c22-17-12-19(25-7-24-17)28(8-26-12)21-14(31)13(30)11(39-21)6-37-42(33,34)41-43(35,36)40-16-10(5-29)38-20(15(16)32)27-3-1-2-9(4-27)18(23)44/h1-4,7-8,10-11,13-16,20-21,29-32H,5-6H2,(H5-,22,23,24,25,33,34,35,36,44)/t10-,11-,13-,14-,15-,16-,20-,21-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQRRIGAXTAXHLR-NNYOXOHSSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C[N+](=C1)C2C(C(C(O2)CO)OP(=O)([O-])OP(=O)(O)OCC3C(C(C(O3)N4C=NC5=C(N=CN=C54)N)O)O)O)C(=S)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C[N+](=C1)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)OP(=O)([O-])OP(=O)(O)OC[C@@H]3[C@H]([C@H]([C@@H](O3)N4C=NC5=C(N=CN=C54)N)O)O)O)C(=S)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H27N7O13P2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

679.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。